
8-Chloro-2-dibenzofuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-chlorodibenzofuran is an organochlorine compound and a member of dibenzofurans.
Scientific Research Applications
Tissue Sulfhydryl Groups
A study by Ellman (1959) explored a water-soluble aromatic disulfide for determining sulfhydryl groups, which can be useful for biological materials.
Borabenzene Derivatives
Research by Zheng and Herberich (2000) discusses the synthesis of borabenzene derivatives, providing insights into the applications of related compounds.
Neurotropic and Psychotropic Agents
Ueda et al. (1978) conducted a study on compounds related to 8-Chloro-2-dibenzofuranol, suggesting their potential as neuroleptics (Ueda, Sato, Maeno, & Umio, 1978).
Environmental Generation and Degradation
Crosby, Moilanen, and Wong (1973) explored the environmental generation and degradation of dibenzodioxins and dibenzofurans, chemicals closely related to 8-Chloro-2-dibenzofuranol (Crosby, Moilanen, & Wong, 1973).
Molecular Elevators
Badjić et al. (2006) investigated mechanically interlocked molecules incorporating features of pH-switchable rotaxanes, which is relevant to the study of complex molecular systems (Badjić, Ronconi, Stoddart, Balzani, Silvi, & Credi, 2006).
Azole Antifungal Agents
RaneDinanath et al. (1988) synthesized a new class of azole antifungal agents, showcasing the potential of 8-Chloro-2-dibenzofuranol derivatives in medicinal chemistry (RaneDinanath, Pike, Puar, Wright, & McPhail, 1988).
Chlorination by Copper (II) Chloride
Ryu, Mulholland, and Chu (2003) explored the chlorination of dibenzofuran vapor by copper (II) chloride, contributing to the understanding of environmental transformations of related compounds (Ryu, Mulholland, & Chu, 2003).
properties
CAS RN |
74423-73-7 |
|---|---|
Product Name |
8-Chloro-2-dibenzofuranol |
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
8-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,14H |
InChI Key |
AQUURYCVTGVYBO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)Cl |
Other CAS RN |
74423-73-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



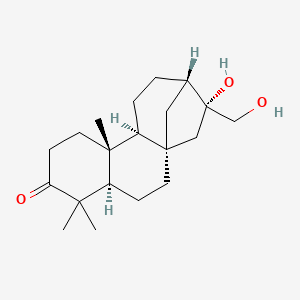


![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)
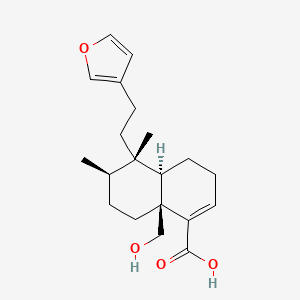

![(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,5S,6R,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid](/img/structure/B1253475.png)

![11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253481.png)
![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)
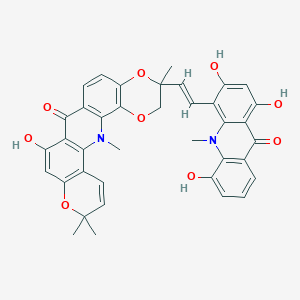
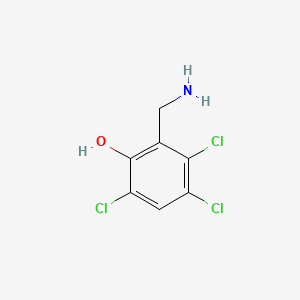
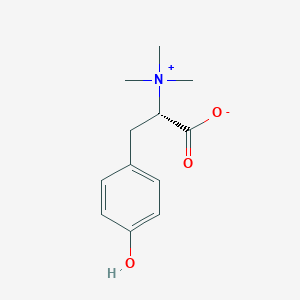
![N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine](/img/structure/B1253491.png)